molecular formula C25H23N3O6 B11476350 13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11476350
M. Wt: 461.5 g/mol
InChI Key: JNQHSVBSRQMCDW-UHFFFAOYSA-N
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Description

13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its tricyclic structure

Preparation Methods

The synthesis of 13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves a transition metal-free one-pot cascade reaction. This method utilizes biomass-derived levulinic acid as a starting material. The reaction proceeds under mild conditions, involving the formation of C–N and C–O bonds. The process typically employs methyl chloroformate and variously substituted o-aminobenzyl alcohols, with triethylamine as a base in toluene at room temperature, yielding good to excellent results .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of methoxy and benzodioxole groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, targeting the tricyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by the aromatic rings, with common reagents including halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the aromatic rings or the tricyclic core.

Scientific Research Applications

13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with benzodioxole and methoxyphenyl groups. These compounds share some chemical properties but differ in their specific arrangements and functional groups. Examples include:

  • 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
  • Related polycyclic compounds synthesized from levulinic acid

The uniqueness of 13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione lies in its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C25H23N3O6/c1-26-21-19(24(29)27(2)25(26)30)20(14-4-7-16(31-3)8-5-14)28-10-11-32-23(22(21)28)15-6-9-17-18(12-15)34-13-33-17/h4-9,12,23H,10-11,13H2,1-3H3

InChI Key

JNQHSVBSRQMCDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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